Anacardic Acid

Description

Properties

IUPAC Name |

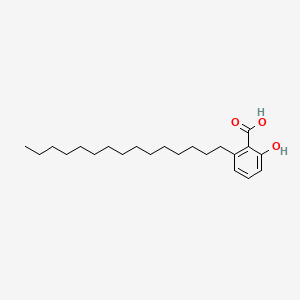

2-hydroxy-6-pentadecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFWQBGTDJIESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168078 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16611-84-0, 11034-77-8 | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16611-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Pentadecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anacardic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92.5 - 93 °C | |

| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Anacardic Acid: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a naturally occurring phenolic lipid found in high concentrations in the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant scientific interest for its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

Core Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are largely attributed to its unique chemical structure, which consists of a salicylic acid moiety with a long alkyl chain. The length and degree of unsaturation of this alkyl chain play a crucial role in its biological potency.[2]

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria.[3] Its mechanism of action involves the disruption of bacterial cell membranes, inhibition of vital metabolic pathways, and interference with quorum sensing, a bacterial communication system.[2] This activity makes it a potential candidate for addressing the growing challenge of antibiotic resistance. Notably, this compound has shown efficacy against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus mutans, a key contributor to dental caries.[3][4] Furthermore, it has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[2]

Table 1: Antibacterial Activity of this compound and its Derivatives

| Microorganism | This compound Derivative | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Streptococcus mutans ATCC 25175 | 6-(4',8'-dimethylnonyl) salicylic acid | 0.78 | - | [5] |

| Streptococcus mutans ATCC 25175 | This compound (15:3) | - | - | [3] |

| Staphylococcus aureus ATCC 12598 | This compound (15:3) | - | - | [3] |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | This compound (15:3) | - | 6.25 | [3][6] |

| Methicillin-susceptible S. aureus ATCC 12598 | This compound (15:3) | - | 6.25 | [3][6] |

| Staphylococcus aureus | This compound | 40-99.96% inhibition of biofilm formation (at 2-250 µg/mL) | - | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties through various mechanisms. It has been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.[7] A significant mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8] By suppressing NF-κB activation, this compound can reduce the expression of a wide range of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9] Additionally, this compound has been found to inhibit the activity of enzymes such as lipoxygenases and cyclooxygenases, which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[10]

Table 2: Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model

| This compound Dose (mg/kg) | Time after Carrageenan Injection (hours) | Edema Inhibition (%) | Reference |

| 25 | 1 | 81.25 | [7] |

| 25 | 2 | 66.66 | [7] |

| 25 | 3 | 48.97 | [7] |

| 25 | 4 | 54.76 | [7] |

| 50 | 3 | 51.02 | [7] |

| 50 | 4 | 45.23 | [7] |

Anticancer Activity

The anticancer potential of this compound is a rapidly evolving area of research. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[11][12] The anticancer mechanisms of this compound are multifaceted and include the inhibition of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression.[8] By inhibiting HATs, this compound can alter the expression of genes involved in cell cycle progression, survival, and apoptosis.[13] Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[8] It has also been shown to potentiate the effects of conventional chemotherapeutic agents.[12]

Table 3: Anticancer Effects of this compound on MDA-MB-231 Human Breast Cancer Cells

| This compound Concentration (µM) | Cell Cycle Phase | Percentage of Cells | Reference |

| 0 (Control) | G0/G1 | 51.1 ± 1.47 | [11] |

| 25 | G0/G1 | 56.8 ± 2.57 | [11] |

| 50 | G0/G1 | 62.2 ± 3.81 | [11] |

| 100 | G0/G1 | 70.7 ± 2.01 | [11] |

Neuroprotective Effects

Emerging evidence suggests that this compound possesses significant neuroprotective properties. It has been shown to protect neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity.[14][15] this compound's antioxidant activity helps to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.[14] It has also been found to modulate signaling pathways involved in neuronal survival and inflammation.[14] For instance, in a model of Parkinson's disease, this compound was shown to reverse the effects of rotenone-induced oxidative stress and inflammation.[14] Furthermore, it has been reported to have anti-ferroptosis and anti-inflammatory effects in traumatic brain injury.[16]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways. Two of the most well-characterized pathways affected by this compound are the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit NF-κB activation by targeting multiple steps in this pathway, including the inhibition of IKK activity and the subsequent phosphorylation and degradation of IκBα.[8]

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Activation of this pathway is initiated by the binding of growth factors to their receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. This compound has been shown to modulate this pathway, with some studies indicating an inhibitory effect on Akt phosphorylation, contributing to its pro-apoptotic and anticancer activities.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

General Experimental Workflow

The investigation of the biological activities of a compound like this compound typically follows a structured workflow, beginning with in vitro assays to determine its direct effects on cells and microorganisms, followed by more complex cell-based assays to elucidate its mechanisms of action, and potentially culminating in in vivo studies to assess its efficacy and safety in animal models.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-NF-κB, anti-caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

Gelatin Zymography

This assay is used to detect the activity of gelatin-degrading enzymes, such as matrix metalloproteinases (MMPs).

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound.

-

Non-reducing SDS-PAGE: Separate the proteins in the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation: Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing the necessary cofactors for enzyme activity (e.g., Ca2+ and Zn2+).

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

-

Compound Administration: Administer this compound or a control vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the subplantar region of one of the hind paws.

-

Measurement of Paw Volume: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the this compound-treated group compared to the control group.

Conclusion

This compound is a natural product with a remarkable range of biological activities, including potent antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underscores its therapeutic potential. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and its derivatives as novel therapeutic agents for a variety of diseases. Continued investigation into its mechanisms of action, optimization of its structure for enhanced potency and specificity, and comprehensive preclinical and clinical evaluation are warranted to fully realize its therapeutic promise.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Gelatin zymography protocol | Abcam [abcam.com]

- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

The Unraveling of Anacardic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention in the scientific community for its diverse biological activities.[1] From its early discovery as a peculiar component of cashew nut shell liquid (CNSL) to its current status as a promising therapeutic agent, the journey of this compound's discovery is a testament to the evolution of natural product chemistry. This technical guide provides an in-depth historical account of its discovery, detailed experimental protocols for its isolation and characterization, a summary of its key quantitative properties, and an exploration of its known signaling pathways.

A Historical Chronicle of this compound's Discovery

The story of this compound begins in the mid-19th century, a period marked by the nascent stages of organic chemistry.[2] The initial chemical investigation into the oil extracted from cashew nut shells was conducted in 1847 by the German chemist J. Städeler . In his publication in Annalen der Chemie und Pharmacie, he described the acidic nature of a component of this oil, which he named "this compound".[1]

At the time of its discovery, the tools available for structural elucidation were limited to elemental analysis by combustion and simple chemical reactions. These early methods could determine the elemental composition of a compound but offered little insight into its complex structure. It was later understood that what Städeler had isolated was not a single compound but a mixture of closely related organic compounds, leading to the use of the plural term "anacardic acids".[1]

It took many decades of advancements in chemical analysis to fully unravel the structure of these compounds. The development of techniques such as degradation studies, where complex molecules are broken down into smaller, more easily identifiable fragments, was crucial. It was eventually determined that anacardic acids are derivatives of salicylic acid, each featuring a long alkyl chain of 15 or 17 carbon atoms attached to the aromatic ring.[1] A significant breakthrough was the discovery that this alkyl chain could be saturated or contain one, two, or three double bonds, giving rise to the different this compound congeners.

The advent of modern spectroscopic techniques in the 20th century, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the study of natural products like this compound. These powerful tools allowed for the precise determination of the molecular structure, including the stereochemistry of the double bonds in the unsaturated alkyl chains. High-Performance Liquid Chromatography (HPLC) became the standard for separating and quantifying the individual this compound components from the complex mixture of CNSL.[3][4]

Experimental Protocols

The isolation and characterization of anacardic acids have evolved from rudimentary extractions to highly sophisticated chromatographic and spectroscopic methods. Below are detailed methodologies for key experiments.

Extraction of Anacardic Acids from Cashew Nut Shell Liquid (CNSL)

Objective: To extract the mixture of anacardic acids from raw cashew nut shells.

Traditional Method (Modified from historical approaches):

-

Soxhlet Extraction:

-

440 g of crushed cashew nut shells are placed in a Soxhlet apparatus.

-

1200 mL of hexane is used as the solvent.

-

The extraction is carried out for 4 hours at approximately 80°C.

-

The resulting hexane-CNSL mixture is then concentrated using a rotary evaporator under reduced pressure at 60°C to yield the crude CNSL.[5]

-

Modern Method (Calcium Hydroxide Precipitation):

-

Dissolution: 100 g of natural CNSL is dissolved in a mixture of methanol and 5% water.

-

Precipitation: 50 g of calcium hydroxide is slowly added to the solution while stirring. The formation of calcium anacardate as a precipitate occurs.

-

Filtration and Washing: The precipitate is filtered and washed with methanol.

-

Heating and Suspension: The calcium anacardate is heated to 45-50°C for 3 hours and then suspended in distilled water.

-

Acidification and Extraction: The suspension is treated with 11 M HCl, and the liberated anacardic acids are extracted with ethyl acetate.

-

Drying and Evaporation: The ethyl acetate phase is dried with anhydrous sodium sulfate, and the solvent is evaporated to yield the this compound mixture with a yield of approximately 60%.[3]

Purification of this compound Isomers by Column Chromatography

Objective: To separate the individual this compound congeners (saturated, monoene, diene, triene).

Protocol:

-

Column Preparation: A chromatographic column (10 cm long, 5 cm wide) is packed with silica gel (0.063 - 0.2 mm) as the adsorbent.

-

Sample Loading: 3 mL of the crude this compound mixture is loaded onto the column.

-

Elution: A stepwise gradient of solvents is used for elution:

-

Initially, 200 mL of a hexane and acetic acid (1%) mixture is used.

-

This is followed by 200 mL of a chloroform and acetic acid (1%) mixture.

-

Finally, 300 mL of a dichloromethane/ethanol (1:1) and acetic acid (1%) mixture is added.

-

-

Fraction Collection and Analysis: Fractions of 30 mL are collected in Erlenmeyer flasks. Each fraction is concentrated and analyzed by Thin Layer Chromatography (TLC). Fractions with the same retention factor (Rf) are pooled and concentrated under reduced pressure.[4]

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the relative abundance of the different this compound isomers.

Protocol:

-

System: A Shimadzu SPD-10VP HPLC system with a UV-VIS detector.

-

Column: Hypersil GOLD C18 reversed-phase column (25 cm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile (80%) and water with 1% acetic acid (20%).

-

Flow Rate: 1.75 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Run Time: 25 minutes.[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the isolated this compound isomers.

Protocol:

-

Instrument: Bruker Avance DRX-500 spectrometer.

-

Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the structure of the salicylic acid head and the long alkyl chain, including the position and stereochemistry of the double bonds.

Quantitative Data

The following tables summarize key quantitative data for anacardic acids.

Table 1: Composition of Anacardic Acids in Cashew Nut Shell Liquid

| This compound Isomer | Relative Percentage (Method 1)[4] | Relative Percentage (Method 2)[4] |

| Triene (C15:3) | 43.62% | 28% |

| Diene (C15:2) | 27.06% | 17.77% |

| Monoene (C15:1) | 29.32% | 17.13% |

Table 2: Inhibitory Activity (IC50) of Anacardic Acids

| Target Enzyme/Pathway | This compound Isomer/Mixture | IC50 Value | Reference |

| Histone Acetyltransferase (HAT) p300 | Saturated (C15:0) | ~8.5 µM | [6] |

| Histone Acetyltransferase (HAT) PCAF | Saturated (C15:0) | ~5 µM | [6] |

| Soybean Lipoxygenase-1 (SLO-1) | Monoene (C15:1) | 6.8 µM | [7][8] |

| Soybean Lipoxygenase-1 (SLO-1) | Saturated (C15:0) | 14.3 µM | [7] |

| Soybean Lipoxygenase-1 (SLO-1) | Mixture | 52 µM | [9][10] |

| Potato Lipoxygenase | C22:1 omega 5 | ~6 µM | [11] |

| Ovine Prostaglandin Endoperoxide Synthase | C22:1 omega 5 | ~27 µM | [11] |

| NF-κB Reporter Gene Expression | BAT1 analogue | 24 µM | [12] |

| NF-κB Reporter Gene Expression | BAT8 analogue | 15 µM | [12] |

| NF-κB Reporter Gene Expression | BAT3 analogue | 6 µM | [12] |

| HeLa Cell Cytotoxicity | 2-isopropoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | 11.02 µM | [13] |

| HeLa Cell Cytotoxicity | 2-ethoxy-N-(3-nitrophenyl)-6-pentadecylbenzamide | 13.55 µM | [13] |

| HeLa Cell Cytotoxicity | 2-ethoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | 15.29 µM | [13] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Histone Acetyltransferases (HATs) and the NF-κB Pathway

This compound is a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[6] This inhibition has profound effects on gene expression and cellular signaling. One of the most well-studied consequences of HAT inhibition by this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes. The acetylation of the p65 subunit of NF-κB by HATs like p300 is a crucial step for its full transcriptional activity.

This compound inhibits the HAT activity of p300 and PCAF, thereby preventing the acetylation of p65.[14] This leads to a reduction in NF-κB-dependent gene expression.

Inhibition of Lipoxygenase

Anacardic acids are also known to be effective inhibitors of lipoxygenases, a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides.[7][8] These products are involved in inflammatory responses. This compound acts as a competitive inhibitor of lipoxygenase, likely by chelating the non-heme iron atom at the enzyme's active site, which is essential for its catalytic activity.

Conclusion

From its initial discovery as an uncharacterized acidic substance in cashew nut shell liquid to its current status as a well-defined multi-target therapeutic agent, this compound has had a rich history intertwined with the progress of chemical science. The evolution of analytical techniques has been paramount in uncovering its complex nature as a mixture of salicylic acid derivatives with varying degrees of side-chain unsaturation. The detailed experimental protocols now available allow for its efficient isolation and characterization, paving the way for further research and development. The quantitative data on its composition and inhibitory activities provide a solid foundation for its application in drug discovery. As our understanding of its mechanisms of action, particularly its inhibition of HATs, NF-κB, and lipoxygenase, continues to grow, so too does the potential for this compound and its derivatives to be developed into novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This historical and technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this remarkable natural product.

References

- 1. Anacardic acids - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. gavinpublishers.com [gavinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.rug.nl [research.rug.nl]

- 10. This compound derived salicylates are inhibitors or activators of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of lipoxygenase and prostaglandin endoperoxide synthase by anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of benzamide derivatives of this compound and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Anacardic Acid: A Comprehensive Technical Guide to its Mechanism of Action and Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a naturally occurring phenolic lipid found in high concentrations in the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the initial screening and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Enzyme Inhibition and Signal Transduction Modulation

This compound exerts its biological effects through a multi-targeted approach, primarily involving the inhibition of various key enzymes and modulation of critical signaling pathways. Initial screening has identified its potent inhibitory activity against several classes of enzymes, leading to its anti-inflammatory, anti-cancer, and anti-microbial properties.

Enzyme Inhibition

This compound has been demonstrated to be a potent inhibitor of several enzymes, with varying degrees of potency. The following table summarizes the key quantitative data from initial screening studies.

| Target Enzyme | This compound Congener | IC50 Value (µM) | Inhibition Type | Reference(s) |

| Histone Acetyltransferase (HAT) p300 | Mixture | ~8.5 | Non-competitive | [1][2] |

| Histone Acetyltransferase (HAT) PCAF | Mixture | ~5 | Non-competitive | [1][3] |

| Histone Acetyltransferase (HAT) Tip60 | Mixture | - | - | [4] |

| Lipoxygenase-1 (Soybean) | C15:1 | 6.8 | Competitive | [5][6] |

| Lipoxygenase-1 (Soybean) | C15:0 | 14.3 | Competitive | [7] |

| Tyrosinase (Mushroom) | - | - | Competitive | [8][9] |

| Xanthine Oxidase | - | - | - | |

| Angiotensin-Converting Enzyme (ACE) | Anacardic-3 (C15:1) | 12 | Non-competitive | |

| Angiotensin-Converting Enzyme (ACE) | This compound-4 (C15:0) | 20 | Non-competitive | |

| Angiotensin-Converting Enzyme (ACE) | This compound-2 (C15:2) | 33 | Non-competitive | |

| Angiotensin-Converting Enzyme (ACE) | This compound-1 (C15:3) | 39 | Non-competitive |

Modulation of Signaling Pathways

This compound's mechanism of action extends to the modulation of key signaling pathways implicated in cellular proliferation, inflammation, and survival.

-

NF-κB Signaling Pathway: this compound is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] It has been shown to suppress the activation of IκBα kinase, leading to the abrogation of IκBα phosphorylation and degradation. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[10]

-

p53 Signaling Pathway: In the context of cancer, this compound has been shown to activate the p53 tumor suppressor pathway.[11] This activation can lead to cell cycle arrest and apoptosis in cancer cells.

-

PI3K/Akt Signaling Pathway: this compound has been suggested to stimulate neutrophils in a PI3K-dependent manner.

Experimental Protocols for Initial Screening

This section provides detailed methodologies for key experiments commonly employed in the initial screening of this compound's biological activities.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of histone acetyltransferases, such as p300 and PCAF.

Materials:

-

Recombinant human p300 or PCAF enzyme

-

HeLa core histones or a specific histone peptide substrate (e.g., H3 peptide)

-

[³H]-Acetyl Coenzyme A

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histones or histone peptide, and [³H]-Acetyl CoA.

-

Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the HAT enzyme (p300 or PCAF).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Spot the reaction mixture onto the filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl CoA.

-

Dry the filter paper and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of HAT inhibition by comparing the radioactivity of the this compound-treated samples to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]

Lipoxygenase Inhibition Assay

This assay evaluates the inhibitory effect of this compound on lipoxygenase, an enzyme involved in the inflammatory response.

Materials:

-

Soybean lipoxygenase-1 (LOX-1)

-

Linoleic acid (substrate)

-

This compound dissolved in a suitable solvent (e.g., ethanol)

-

Borate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a solution of linoleic acid in the borate buffer.

-

Add varying concentrations of this compound or the vehicle control to the linoleic acid solution.

-

Initiate the reaction by adding the soybean lipoxygenase-1 enzyme.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percentage of inhibition and the IC50 value.[5][12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[13]

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours).[13][14]

-

After the incubation period, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line (e.g., LNCaP prostate cancer cells)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[15]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the 1x binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[15]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts with 8.0 µm pore size membrane

-

24-well cell culture plates

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the upper surface of the Transwell insert membrane with Matrigel.

-

Starve the cancer cells in serum-free medium overnight.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert (5 x 10⁴ cells/well).[13]

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for a specific period (e.g., 36 hours).[13]

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.

-

Count the stained cells under a microscope.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of this compound that inhibits the visible growth of a particular microorganism.

Materials:

-

Bacterial strain (e.g., Streptococcus mutans)

-

Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)

-

This compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the bacterial growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (bacteria without this compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 24 hours.

-

Determine the MIC as the lowest concentration of this compound at which no visible bacterial growth is observed.[16][17]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To further elucidate the complex mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

Anacardic Acid: A Comprehensive Review of its Pharmacological Effects

An in-depth analysis of the therapeutic potential of anacardic acid, a natural compound derived from the cashew tree, reveals a broad spectrum of pharmacological activities. This technical guide synthesizes current research for scientists and drug development professionals, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. The multifaceted effects of this compound, ranging from anticancer and anti-inflammatory to neuroprotective and metabolic regulatory properties, position it as a promising candidate for further therapeutic development.

This compound (AA), a bioactive phytochemical primarily found in the nutshell of the Anacardium occidentale (cashew) tree, has garnered significant scientific interest for its diverse therapeutic properties.[1][2] Chemically, it is a mixture of closely related 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of saturation.[2][3] Traditionally used in herbal medicine for conditions like infectious abscesses, ulcers, and inflammation, modern research is now elucidating the molecular mechanisms underlying its wide-ranging pharmacological effects.[2][4]

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis.

One of the primary targets of this compound is the histone acetyltransferase (HAT) p300/CBP.[1][5][6] Inhibition of HAT activity can lead to chromatin condensation and altered gene transcription, contributing to its antiproliferative effects.[3] this compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of cell proliferation, survival, and inflammation.[4][5][7] By suppressing NF-κB activation, this compound can down-regulate the expression of genes involved in cell survival, proliferation, invasion, and angiogenesis.[7]

Furthermore, this compound has been found to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[8] This is accompanied by the activation of p53 and the phosphorylation of p38 and JNK MAP kinases, along with the inactivation of the ERK signaling cascade.[8] In pancreatic cancer, this compound has been shown to exert its anticancer activity via the Chmp1A-ATM-p53 signaling pathway and can potentiate the effects of chemotherapeutic agents like 5-Fluorouracil and Gemcitabine.[9] Additionally, it has been reported to inhibit tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway.[5][10]

dot

Caption: Anticancer signaling pathways modulated by this compound.

Anti-inflammatory and Antioxidant Effects

This compound exhibits significant anti-inflammatory and antioxidant properties.[[“]][12] In animal models, it has been shown to inhibit carrageenan-induced edema and reduce leukocyte and neutrophilic migration.[12][13][14] The anti-inflammatory effect is associated with the suppression of vascular permeability and the production of inflammatory mediators.[14] this compound also diminishes myeloperoxidase activity and malondialdehyde concentration, while increasing the levels of reduced glutathione, indicating a reduction in oxidative stress.[12][13][14]

The mechanism of its anti-inflammatory action also involves the inhibition of the NF-κB pathway.[15][16] In a TNF-α-induced inflammation model of human saphenous vein endothelial cells, this compound suppressed NF-κB expression and significantly reduced the expression of intercellular adhesion molecule-1 (ICAM-1).[15] Additionally, this compound is a competitive inhibitor of lipoxygenase-1 (LOX-1), an enzyme involved in the inflammatory cascade.[2][17]

dot

Caption: Anti-inflammatory mechanisms of this compound.

Neuroprotective Effects

This compound has demonstrated promising neuroprotective effects in various experimental models. In a rotenone-induced rat model of Parkinson's disease, oral administration of this compound prevented behavioral changes and oxidative stress, partly through a modulatory action on mitochondria and superoxide dismutase (SOD) gene expression.[18][19] It has also been shown to reverse rotenone-induced effects on lipoperoxidation, nitric oxide production, and the GSH/GSSG ratio.[20]

In models of glutamate-induced neurotoxicity, this compound increased cell viability, reduced cell toxicity, and suppressed reactive oxygen species.[21] This neuroprotective potential is also attributed to its ability to reduce excessive calcium influx, decrease the expression of the pro-apoptotic caspase-3 gene, and increase the expression of the anti-apoptotic gene Bcl-2.[21] Furthermore, this compound has been shown to have anti-ferroptosis and anti-inflammatory effects in traumatic brain injury, reducing neurological and cognitive impairment.[22]

Antimicrobial and Biofilm Inhibition Activity

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus mutans, and methicillin-resistant S. aureus (MRSA).[4][10][23] Its mechanism of action involves the disruption of bacterial membranes, inhibition of vital metabolic pathways, and interference with quorum sensing.[23] The length and degree of unsaturation of its alkyl side chain are critical for its antimicrobial potency, with higher unsaturation enhancing membrane disruption and antibacterial effects.[23][24]

This compound is also effective at inhibiting biofilm development, a key factor in the resilience of many pathogenic bacteria.[23] It can suppress bacterial metabolism and the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix.[23]

Metabolic Effects

This compound has shown potential in mitigating metabolic disorders. In mice fed a high-fat and high-sucrose diet, oral treatment with this compound slowed down lipid accumulation in the liver and mitigated insulin resistance.[25] In vitro studies using 3T3-L1 cells revealed that this compound reduces lipid accumulation by decreasing the expression of fatty acid synthase (FAS) and peroxisome proliferator-activated receptor-gamma (PPARγ).[25][26] The inhibition of adipocyte differentiation may also involve the targeting of histone H3K9 acetylation.[26][27]

Furthermore, anacardic acids have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[28][29] This suggests a potential role for this compound in the management of hyperglycemia.

Quantitative Data on Pharmacological Effects

| Target/Model | Effect | IC50/Effective Concentration | Reference |

| Anticancer | |||

| p300/CBP HAT | Inhibition | ~5-10 µM | [1] |

| Tip60 (MYST family HAT) | Inhibition | 9 µM | [10] |

| MMP-2 (catalytic core domain) | Inhibition | 11.11 µM | [30] |

| MCF-7, LY2, LCC9 breast cancer cells | Inhibition of proliferation | More effective than on ERα-negative cells | [3] |

| MDA-MB-231 breast cancer cells | G0/G1 phase cell cycle arrest | 25, 50, 100 µM | [31] |

| Pancreatic cancer cells | Anticancer effect | Dose-dependent | [9] |

| Anti-inflammatory | |||

| Soybean lipoxygenase-1 | Inhibition (competitive) | IC50: 6.8 µM (C15:1), 14.3 µM (C15:0); Ki: 2.8 µM (C15:1), 6.4 µM (C15:0) | [17][32] |

| Carrageenan-induced paw edema (mice) | Reduction of edema | 25 mg/kg (i.p.) | [12][14] |

| Antimicrobial | |||

| S. mutans | Antibacterial activity | MIC: 0.78 µg/mL for 6-(40,80-dimethylnonyl) salicylic acid | [33] |

| S. aureus biofilm formation | Inhibition | 40-99.96% inhibition at 2-250 µg/mL | [33] |

| Metabolic | |||

| α-glucosidase | Inhibition | IC50: 1.78 µg/mL (AAn1), 1.99 µg/mL (AAn2), 3.31 µg/mL (AAn3) | [28][29] |

| High-fat, high-sucrose diet (mice) | Reduced liver fat and insulin resistance | 500 µg/kg BW (oral) for 12 weeks | [25] |

Detailed Experimental Protocols

Inhibition of Soybean Lipoxygenase-1

-

Enzyme and Substrate: Soybean lipoxygenase-1 (EC 1.13.11.12, type 1) and linoleic acid.

-

Assay Principle: The enzymatic peroxidation of linoleic acid is monitored spectrophotometrically by measuring the formation of the conjugated diene hydroperoxide at 234 nm.

-

Procedure: The reaction mixture contains borate buffer (pH 9.0), soybean lipoxygenase-1, and various concentrations of this compound. The reaction is initiated by the addition of linoleic acid. The increase in absorbance at 234 nm is recorded over time.

-

Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance curves. IC50 values are calculated from dose-response curves. Inhibition kinetics (e.g., competitive, non-competitive) are determined using Dixon plots, where the reciprocal of the initial velocity is plotted against the inhibitor concentration at different substrate concentrations. The inhibition constant (Ki) can be obtained from these plots.[17][32]

Carrageenan-Induced Paw Edema in Mice

-

Animal Model: Swiss albino mice.

-

Inducing Agent: Carrageenan (a phlogistic agent).

-

Procedure:

-

Mice are pre-treated with various doses of this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.

-

After a set time (e.g., 30 minutes), paw edema is induced by subplantar injection of carrageenan into the right hind paw.

-

The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[12][14]

dot

Caption: Experimental workflow for carrageenan-induced paw edema.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

-

Cell Lines: Relevant cancer cell lines (e.g., MCF-7, MDA-MB-231) or other cell types of interest.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curves.[9][31]

Conclusion

This compound has emerged as a natural compound with a remarkable diversity of pharmacological effects. Its ability to modulate multiple signaling pathways and inhibit key enzymes makes it a compelling candidate for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and metabolic diseases. The data presented in this guide underscore the significant therapeutic potential of this compound. However, further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its efficacy, safety, and clinical applications.[2] The development of advanced delivery systems, such as nano-encapsulation, may also be crucial to overcome challenges related to its limited solubility and stability, thereby enhancing its clinical potential.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging roles of this compound and its derivatives: a pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. williamscancerinstitute.com [williamscancerinstitute.com]

- 8. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]

- 11. consensus.app [consensus.app]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Anti-Inflammatory Effects of this compound on a TNF-α - Induced Human Saphenous Vein Endothelial Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anacardic Acids from Cashew Nuts Prevent Behavioral Changes and Oxidative Stress Induced by Rotenone in a Rat Model of Parkinson’s Disease - Cashews [cashews.org]

- 19. researchgate.net [researchgate.net]

- 20. Purified anacardic acids exert multiple neuroprotective effects in pesticide model of Parkinson's disease: in vivo and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of Bhilawanol and this compound during glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound improves neurological deficits in traumatic brain injury by anti-ferroptosis and anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. structure-antibacterial-activity-relationships-of-anacardic-acids - Ask this paper | Bohrium [bohrium.com]

- 25. This compound mitigates liver fat accumulation and impaired glucose tolerance in mice fed a high-fat and high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. omicsonline.org [omicsonline.org]

- 27. omicsonline.org [omicsonline.org]

- 28. Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale [mdpi.com]

- 29. Structural Characterization and In Vitro and In Silico Studies on the Anti- α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | Antioxidant, Antimicrobial, and Anticancer Effects of Anacardium Plants: An Ethnopharmacological Perspective [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Supercritical CO2 Extraction of Anacardic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction of anacardic acid from cashew nut shell liquid (CNSL) using supercritical carbon dioxide (scCO₂). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the extraction workflow and relevant biological signaling pathways.

Introduction

This compound, a primary constituent of cashew nut shell liquid, is a phenolic lipid with a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its therapeutic potential has driven the need for efficient and clean extraction methods. Supercritical CO₂ extraction is an environmentally friendly and highly selective technique that offers a superior alternative to conventional solvent-based methods, yielding high-purity this compound without the use of harsh organic solvents.[2][3]

Applications in Research and Drug Development

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Notably, it inhibits the NF-κB signaling pathway, which is crucial in inflammation and cancer, and activates the Chmp1A-ATM-p53 tumor suppressor pathway.[1][4] These mechanisms underpin its potential as a lead compound in the development of novel therapeutics for a variety of diseases.

Quantitative Data Summary

The efficiency of supercritical CO₂ extraction of this compound is dependent on several key parameters. The following table summarizes the quantitative data from optimized extraction protocols.

| Parameter | Value | Unit | Yield/Recovery | Reference |

| Optimal Temperature | 50 | °C | 82% of total this compound | [2][5][6] |

| Optimal Pressure | 300 | bar | 82% of total this compound | [2][5][6] |

| CO₂ Flow Rate | 5 | g/min | 82% of total this compound | [2][5][6] |

| Extraction Time | 150 | min | 82% of total this compound | [2][5][6] |

| Sample Loading | 3 (CNSL/solid adsorbent ratio 1:2) | g | Not specified | [2][5] |

| Initial Yield (First 30 min) | ~19 | % | Not specified | [3][7] |

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction of this compound from CNSL

This protocol details the procedure for extracting this compound from natural cashew nut shell liquid using a supercritical fluid extraction (SFE) system.

Materials:

-

Natural Cashew Nut Shell Liquid (CNSL)

-

Solid adsorbent (e.g., Celite or glass wool)

-

Supercritical Fluid Extraction (SFE) system

-

High-purity CO₂

-

Collection vials

Procedure:

-

Sample Preparation:

-

Prepare a mixture of CNSL and the solid adsorbent at a ratio of 1:2 (w/w). For example, mix 3 grams of CNSL with 6 grams of the solid adsorbent.

-

Homogenize the mixture to ensure an even distribution of the CNSL on the adsorbent material.

-

-

Loading the Extraction Vessel:

-

Load the prepared CNSL-adsorbent mixture into the extraction vessel of the SFE system.

-

-

Setting the SFE Parameters:

-

Pressurize the system with CO₂ to the desired pressure of 300 bar .

-

Set the temperature of the extraction vessel to 50°C .

-

Set the CO₂ flow rate to 5 g/min .

-

-

Extraction:

-

Begin the extraction process and collect the extract in a suitable collection vial.

-

Continue the extraction for a total of 150 minutes to achieve a high yield of this compound. The majority of the extract is typically recovered within the first 120 minutes.

-

-

Post-Extraction:

-

After the extraction is complete, carefully depressurize the system.

-

Remove the extraction vessel and collect the spent CNSL-adsorbent mixture.

-

The collected extract, rich in this compound, can be stored under appropriate conditions for further analysis.

-

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the extract obtained from the supercritical CO₂ extraction. Both normal-phase and reversed-phase methods are described.

Method A: Normal-Phase HPLC

-

Column: Chiralpack IA Chiral column (250 mm x 4.6 mm, 5 µm)[7][8]

-

Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in n-Hexane and IPA in a ratio of 1:1000:10 (v/v/v)[7][8]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound extract in the mobile phase to a final concentration of approximately 2 mg/mL.

-

Sonicate the solution for 30 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

-

-

Standard Preparation: Prepare standard solutions of this compound isomers (saturated, monoene, diene, and triene) in the mobile phase at concentrations ranging from 0.06 to 0.24 mg/mL to generate a calibration curve.[7][8]

Method B: Reversed-Phase HPLC

-

Column: C18 column (150 x 4.6 mm, 5 µm)[9]

-

Mobile Phase: Isocratic elution with acetonitrile and water (both acidified with acetic acid to pH 3.0) in a ratio of 80:20:1 (v/v/v).[9]

-

Flow Rate: 1.5 mL/min[3]

-

Sample and Standard Preparation: Follow the same procedure as in the normal-phase method, using the reversed-phase mobile phase as the diluent.

Visualizations

Experimental and Signaling Pathways

The following diagrams illustrate the experimental workflow for the supercritical CO₂ extraction of this compound and the key signaling pathways modulated by this compound.

Caption: Experimental workflow for supercritical CO₂ extraction of this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Chmp1A-ATM-p53 pathway.

References

- 1. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. [PDF] Development and validation of a normal phase HPLC method for separation of this compound isomers in cashew nut shell liquid | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for the Purification of Anacardic Acid using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anacardic acid, a key bioactive phenolic lipid found predominantly in cashew nut shell liquid (CNSL), has garnered significant attention in the scientific community.[1][2][3][4][5][6] Comprising a mixture of 6-alkyl salicylic acids with varying degrees of unsaturation in the alkyl chain, this compound exhibits a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3][5][6][7][8] Its potential as a therapeutic agent necessitates efficient and reliable purification methods to isolate it from the complex mixture of CNSL. This application note provides detailed protocols for the purification of this compound using column chromatography, a fundamental technique for the separation of chemical compounds.

The protocols outlined below describe the use of both normal-phase and reversed-phase column chromatography, providing flexibility for researchers based on available resources and desired purity levels. Additionally, this document includes quantitative data on expected yields and purities, as well as diagrams illustrating the experimental workflow and relevant biological signaling pathways of this compound.

Data Presentation

The following table summarizes quantitative data from various studies on the purification of this compound, offering a comparative overview of different chromatographic techniques and their efficiencies.

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Reference |

| Preparative Reversed-Phase HPLC | C18 | Methanol, Water, Acetic Acid (80:20:1) | Triene: 96.41, Diene: 95.32, Monoene: 90.77 | 82 - 97 | [9] |

| Two-Step Reversed-Phase Silica Gel Column Chromatography | Silica Gel | Not specified | 98.8 | 82.4 | [10] |

| Ion-Exchange Resin Adsorption | Anion-exchange resin | Alcoholic solutions | >95 | Not specified | [11] |

| Supercritical CO2 Extraction | Solid adsorbent | Supercritical CO2 | High Purity | 82 | [2][4][12] |

| Normal Phase HPLC | Chiralpack, IA Chiral column | n-Hexane, IPA, Trifluoroacetic acid (1000:10:0.1) | Not specified | 99.0 - 102.0 | [13][14] |

| Reversed-Phase HPLC | C18 | Acetonitrile, Water, Acetic Acid (80:20, pH 3.0) | Not specified | >90 | [8][15][16] |

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography using Silica Gel

This protocol describes the purification of this compound from Cashew Nut Shell Liquid (CNSL) using a silica gel column.

Materials:

-

Crude Cashew Nut Shell Liquid (CNSL)

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Dichloromethane (analytical grade)

-

Ethanol (analytical grade)

-

Acetic acid (glacial)

-

Glass column with a stopcock

-

Glass wool or cotton

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Methodology:

-